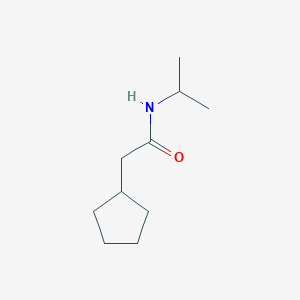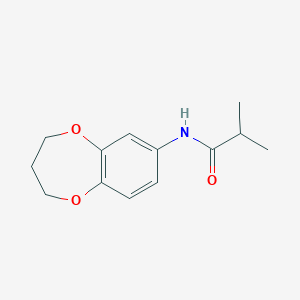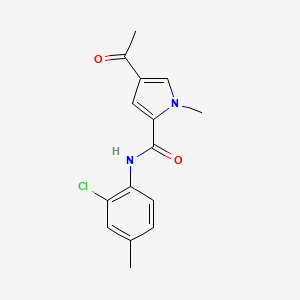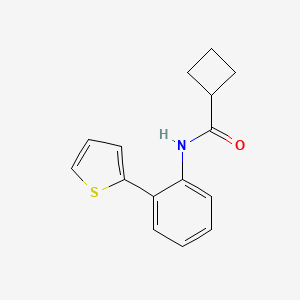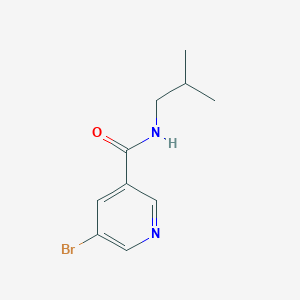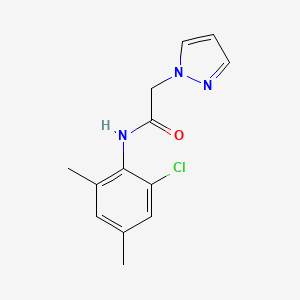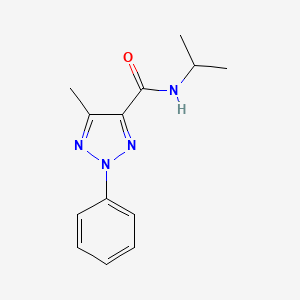
2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide, also known as NTAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NTAPA is a derivative of pyrazole and is known to possess significant biological activity.
Wirkmechanismus
The mechanism of action of 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide is not well understood. However, it is believed that 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide exerts its biological activities by modulating various signaling pathways. 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the synthesis of prostaglandins and leukotrienes, respectively. 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has also been reported to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor involved in the regulation of various inflammatory genes.
Biochemical and Physiological Effects
2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been reported to possess significant biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has also been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Furthermore, 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been reported to inhibit the proliferation of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be obtained in high yields. 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide is also highly soluble in common organic solvents, which makes it easy to handle in lab experiments. However, 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has some limitations for lab experiments. It is a relatively new compound, and its biological activities are not well understood. Furthermore, 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has not been extensively studied for its toxicity, which makes it difficult to determine its safe dosage.
Zukünftige Richtungen
2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has several potential future directions for research. One of the future directions is to investigate the potential of 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide as a therapeutic agent for various diseases such as cancer, inflammation, and viral infections. Another future direction is to study the mechanism of action of 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide in detail to understand its biological activities better. Furthermore, future research can focus on developing new derivatives of 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide with improved biological activities and reduced toxicity.
Conclusion
In conclusion, 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide possesses significant anti-inflammatory, analgesic, antipyretic, antioxidant, anticancer, antiviral, and antibacterial activities. Furthermore, 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has several potential future directions for research, including investigating its potential as a therapeutic agent for various diseases and developing new derivatives with improved biological activities and reduced toxicity.
Synthesemethoden
The synthesis of 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide involves the reaction of 2-naphthylamine with 4-amino-1,3,5-trimethylpyrazole in the presence of acetic anhydride. The reaction takes place under reflux conditions and yields 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide as a white crystalline solid. The purity of 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide can be increased by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been extensively studied for its potential applications in various fields. It has been reported to possess significant anti-inflammatory, analgesic, and antipyretic activities. 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has also been shown to exhibit significant antioxidant and anticancer activities. Furthermore, 2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been reported to possess significant antiviral and antibacterial activities.
Eigenschaften
IUPAC Name |
2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-12-18(13(2)21(3)20-12)19-17(22)11-14-8-9-15-6-4-5-7-16(15)10-14/h4-10H,11H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWAGCVWASKRTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)CC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-naphthalen-2-yl-N-(1,3,5-trimethylpyrazol-4-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-4-N,4-N-dimethylbenzene-1,4-disulfonamide](/img/structure/B7471911.png)
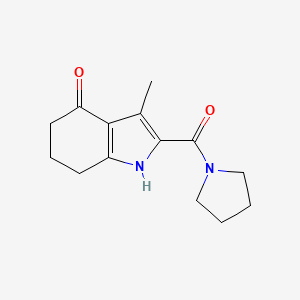

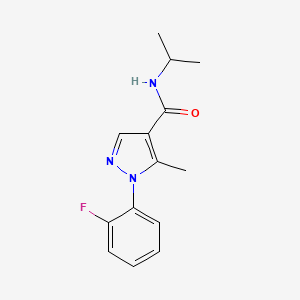
![N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B7471938.png)
